molecular formula C23H19BrO7 B2578817 ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate CAS No. 610765-25-8

ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate

Cat. No. B2578817
CAS RN: 610765-25-8
M. Wt: 487.302
InChI Key: VPDAWNKYFRGXHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H19BrO7 and its molecular weight is 487.302. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapeutics

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, including compounds similar to the requested chemical structure, show significant promise in overcoming drug resistance in cancer cells. Specifically, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q, CXL017) demonstrates low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It's particularly effective in killing drug-resistant cancer cells over their parent cancer cells, making it a potential candidate for treating cancers with multiple drug resistances (Das et al., 2009).

Synthesis and Structural Analysis

  • A study describes the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, similar to the compound , through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).
  • Another research focused on the synthesis, structural, and conformational study of chromane derivatives, providing insights into the structural aspects of such compounds (Ciolkowski et al., 2009).

Material Science and Photoluminescence

  • A study on ethyl coumarin-3-carboxylate derivatives, which have a structural resemblance to the requested compound, highlighted their crystal structure and photoluminescence properties, indicating potential applications in material sciences (Song et al., 2014).

Chemical Reactions and Mechanisms

  • Research on the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate resulted in the formation of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, with its structure determined by X-ray crystallography (Kirillov et al., 2015).

Mechanism of Action

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-4-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrO7/c1-3-11-29-19(25)13-30-16-9-10-17-18(12-16)31-22(23(27)28-4-2)20(21(17)26)14-5-7-15(24)8-6-14/h3,5-10,12H,1,4,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAWNKYFRGXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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